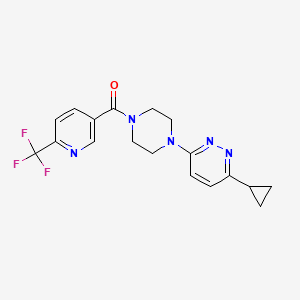

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N5O/c19-18(20,21)15-5-3-13(11-22-15)17(27)26-9-7-25(8-10-26)16-6-4-14(23-24-16)12-1-2-12/h3-6,11-12H,1-2,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBWLCSLPVPBLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CN=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves multiple steps, starting with the preparation of the individual components. The cyclopropylpyridazinyl and trifluoromethylpyridinyl groups are synthesized separately and then coupled through a series of reactions involving piperazine as a linker.

Synthesis of 6-Cyclopropylpyridazin-3-yl: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

Synthesis of 6-(Trifluoromethyl)pyridin-3-yl:

Coupling Reaction: The final step involves coupling the two synthesized groups using piperazine as a linker. This is usually done under reflux conditions with a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridazinyl and pyridinyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study various biochemical processes. Its interaction with biological molecules can provide insights into enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-methylpyridin-3-yl)methanone

- (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-chloropyridin-3-yl)methanone

Uniqueness

The presence of the trifluoromethyl group in (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique and valuable compound for research and development.

Biological Activity

The compound (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 406.4 g/mol. The structure includes a piperazine ring, a pyridazine moiety, and a trifluoromethyl-substituted pyridine, contributing to its unique chemical reactivity and biological activity.

Research indicates that compounds with similar structural features often interact with various biological targets, particularly neurotransmitter receptors. The piperazine and pyridazine rings are known for their roles in modulating neurotransmitter systems, which may include:

- Serotonin Receptors : Potential modulation of serotonin pathways could influence mood and anxiety disorders.

- Dopamine Receptors : Interaction with dopamine receptors may contribute to effects on psychostimulant activity and neuroprotection.

Biological Activity Summary

The biological activity of the compound can be categorized into several key areas:

| Activity Type | Description |

|---|---|

| Neuroprotective Effects | Similar compounds have shown promise in protecting neuronal cells from damage, potentially useful in neurodegenerative diseases. |

| Anti-inflammatory Properties | The compound may exhibit anti-inflammatory effects, which are beneficial in treating conditions like arthritis or other inflammatory disorders. |

| Modulation of Neurotransmitter Systems | By affecting serotonin and dopamine pathways, it may serve as a candidate for treating psychiatric disorders. |

Case Studies and Research Findings

- Neuroprotective Studies : In vitro studies have demonstrated that derivatives of this compound can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the upregulation of antioxidant enzymes.

- Anti-inflammatory Assays : Research has shown that this compound can inhibit pro-inflammatory cytokines in macrophage cell lines, suggesting its potential use in inflammatory diseases.

- Binding Affinity Studies : Interaction studies using surface plasmon resonance (SPR) have indicated significant binding affinity to serotonin 5-HT2A receptors, which is crucial for understanding its pharmacodynamics.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques such as:

- Formation of the pyridazine ring through cyclization reactions.

- Introduction of the piperazine moiety via nucleophilic substitution.

- Final coupling with trifluoromethyl-pyridine under controlled conditions.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is compared with structurally similar compounds known for their biological activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | mGluR5 antagonist |

| 1-(4-Piperidinyl)-2-pyridinone | Piperidine and pyridine rings | Antidepressant properties |

| 4-(4-Fluorophenyl)piperidine | Piperidine with fluorine substitution | Analgesic effects |

The unique combination of cyclopropyl and trifluoromethyl groups in our compound may provide distinct pharmacological profiles not observed in others.

Q & A

What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Level: Basic

Answer:

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are critical for purity evaluation, as demonstrated in studies of structurally related piperazine derivatives . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential. Surface plasmon resonance (SPR) or fluorescence polarization assays may supplement these techniques to assess binding interactions with biological targets, ensuring functional validation .

How should hydrolysis kinetic studies be designed to evaluate the compound’s stability under physiological conditions?

Level: Basic

Answer:

Design experiments with controlled variables:

- pH variations (e.g., 1.2 for gastric fluid, 7.4 for blood).

- Temperature gradients (25°C to 37°C).

- Use HPLC to monitor degradation products over time .

For reproducibility, apply a randomized block design with split-plot arrangements to account for batch-to-batch variability .

What methodological strategies resolve contradictions in reported biological activity data across experimental models?

Level: Advanced

Answer:

- Cross-model validation : Compare in vitro (e.g., cell lines) and in vivo (e.g., rodent models) results under standardized conditions.

- Control for confounding factors : Normalize data using internal standards (e.g., reference compounds with known activity).

- Statistical rigor : Apply multivariate analysis to isolate variables (e.g., solvent effects, assay sensitivity) .

Link discrepancies to theoretical frameworks, such as differences in receptor isoform expression .

How can computational modeling enhance predictions of the compound’s binding affinities to biological targets?

Level: Advanced

Answer:

- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases, GPCRs).

- MD simulations : Validate docking results with 100-ns molecular dynamics runs to assess binding stability.

- Experimental correlation : Cross-validate computational predictions with SPR-measured binding constants (KD) .

What experimental designs are appropriate for assessing the compound’s environmental fate and ecotoxicological impact?

Level: Advanced

Answer:

Adopt a tiered approach:

Lab studies : Determine physicochemical properties (logP, hydrolysis half-life) under controlled conditions .

Microcosm/mesocosm studies : Evaluate biodegradation and bioaccumulation in simulated ecosystems.

Field monitoring : Use LC-MS/MS to quantify environmental residues in water/soil samples.

Align with frameworks like the INCHEMBIOL project, which integrates abiotic/biotic transformation data .

How can synthetic routes be optimized to minimize impurities in large-scale research batches?

Level: Basic

Answer:

- Step-wise intermediate analysis : Use HPLC to monitor reactions at each synthetic step (e.g., piperazine coupling, cyclopropane introduction) .

- Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading).

- Purification : Employ column chromatography with gradients tailored to separate polar by-products .

What strategies ensure reliable receptor selectivity profiling for this compound?

Level: Advanced

Answer:

- Panel screening : Test against a broad range of receptors (e.g., serotonin, dopamine subtypes) using radioligand binding assays.

- Structural analogs : Compare activity with derivatives lacking the trifluoromethyl group or cyclopropyl moiety to identify pharmacophore contributions .

- SPR-based competition assays : Quantify binding kinetics in real-time to differentiate orthosteric vs. allosteric interactions .

How should stability studies be conducted to identify degradation pathways under storage conditions?

Level: Basic

Answer:

- Forced degradation : Expose the compound to heat (40–80°C), UV light, and oxidative stress (H₂O₂).

- Analytical tracking : Use UPLC-QTOF-MS to identify degradation products (e.g., hydrolyzed piperazine rings).

- pH-dependent stability : Assess shelf-life in buffers (pH 3–9) to simulate formulation conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.